Azido-PEG5-succinimidyl carbonate

説明

特性

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O10/c18-20-19-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-17(24)31-21-15(22)1-2-16(21)23/h1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYDXXYIRLZAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azido-PEG5-succinimidyl carbonate structure and properties

An In-depth Technical Guide to Azido-PEG5-Succinimidyl Carbonate

Introduction

This compound is a heterobifunctional crosslinker and a key reagent in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure incorporates three essential components: a terminal azide group, a five-unit polyethylene glycol (PEG) spacer, and a succinimidyl carbonate reactive ester. This unique combination allows for a two-step, orthogonal conjugation strategy, making it an invaluable tool for researchers developing complex biomolecular constructs like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[3][4]

The azide group serves as a handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules.[5][6] The succinimidyl carbonate group reacts efficiently with primary amines on biomolecules, such as the lysine residues on proteins, to form stable carbamate bonds.[1][7] The hydrophilic PEG5 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules by minimizing immunogenicity and prolonging circulation half-life.[1][8][]

Core Chemical Properties

The fundamental properties of this compound are critical for its effective application in experimental settings.

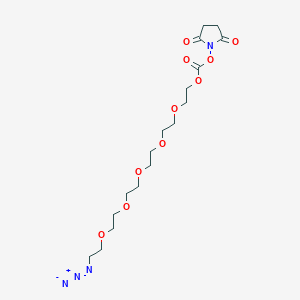

Chemical Structure

-

IUPAC Name: 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate[1]

-

Chemical Formula: C₁₇H₂₈N₄O₁₀[1]

(Image of the chemical structure of this compound would be placed here in a full whitepaper)

Physicochemical Data

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 448.43 g/mol | [1][2][8] |

| CAS Number | 1402411-88-4 | [1][8][10] |

| Purity | Typically ≥95% | [1][2][10] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [1][11] |

| Storage Conditions | -20°C, protect from moisture | [8][12] |

Stability and Handling

The succinimidyl carbonate ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to amines. The rate of hydrolysis increases with higher pH and temperature.[11] For optimal performance, the reagent should be stored at -20°C under a dry, inert atmosphere. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in anhydrous, amine-free solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and used immediately.[13][14]

Mechanism of Action

This compound's utility stems from its two distinct reactive moieties, which can be addressed in a sequential manner.

Amine Conjugation via Succinimidyl Carbonate

The succinimidyl carbonate group is a highly reactive ester designed for efficient coupling to primary amines (-NH₂) found on proteins (e.g., the ε-amino group of lysine residues or the N-terminus) and other biomolecules. The reaction is a nucleophilic acyl substitution where the non-protonated amine attacks the carbonyl carbon of the ester. This results in the formation of a highly stable carbamate (urethane) linkage and the displacement of the N-hydroxysuccinimide (NHS) leaving group.[1][15] This reaction proceeds efficiently at a pH range of 7.2-8.5.[11]

Bioorthogonal Ligation via Azide Group

The azide (-N₃) group is stable under most bioconjugation conditions, making it an ideal handle for subsequent "click chemistry" reactions.[16] This allows for the attachment of a second molecule containing a compatible alkyne group.

There are two primary forms of azide-alkyne click chemistry:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.[3][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as DBCO or BCN. The ring strain enables the reaction to proceed rapidly without the need for a cytotoxic catalyst, making it ideal for use in living systems.[3][5]

Applications in Research and Drug Development

The unique properties of this compound make it suitable for a wide range of applications:

-

PROTAC Synthesis: It serves as a versatile PEG-based linker to connect the target-binding ligand and the E3 ligase ligand in the synthesis of PROTACs.[3][4][17]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies. The PEG spacer enhances the solubility and stability of the final ADC.[]

-

Protein and Peptide Labeling: The heterobifunctional design allows for the modification of proteins or peptides with an azide handle, which can then be used for downstream click reactions to attach fluorescent probes, affinity tags, or other labels.[1]

-

Nanoparticle and Surface Modification: The linker can introduce bioorthogonal azide groups onto the surfaces of nanoparticles or materials to facilitate the attachment of biomolecules for targeted drug delivery or diagnostic sensing applications.[1][]

Experimental Protocols

The following are generalized methodologies. Researchers must optimize these protocols for their specific molecules and applications.

Protocol 1: General Protein PEGylation (Amine Conjugation)

This protocol describes the conjugation of the succinimidyl carbonate group to primary amines on a protein.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous, amine-free DMSO or DMF[11]

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5.[11] Ensure the buffer is free of primary amines (e.g., Tris).[15]

-

Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0[11][15]

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[11]

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL). If the protein is in an amine-containing buffer, exchange it into the appropriate Reaction Buffer.[14]

-

Reagent Preparation: Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[14]

-

PEGylation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the reagent stock solution to the protein solution while gently mixing. The optimal molar ratio depends on the protein and the desired degree of labeling and must be determined empirically.[14]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11]

-

Quenching: Add Quenching Buffer to the reaction to a final concentration of 50-100 mM to consume any unreacted reagent. Incubate for 30 minutes at room temperature.[15]

-

Purification: Purify the azide-modified protein from excess reagent and byproducts using SEC, dialysis, or a desalting column.[18]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule onto the azide-modified protein from the previous protocol.

Materials:

-

Purified azide-modified protein

-

Alkyne-containing molecule (e.g., fluorescent probe, drug)

-

Copper Source: 50 mM Copper(II) Sulfate (CuSO₄) in water

-

Reducing Agent: 50 mM Sodium Ascorbate in water (prepare fresh)

-

Ligand (Optional but Recommended): TBTA or THPTA to protect the copper catalyst

-

Solvent: Degassed PBS or other suitable buffer

Procedure:

-

Reagent Preparation: Prepare stock solutions of the alkyne-payload, CuSO₄, and sodium ascorbate. The sodium ascorbate solution must be made fresh.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule (typically at a 5- to 10-fold molar excess over the protein).

-

Catalyst Preparation (Click Cocktail): In a separate tube, prepare the "click cocktail" by adding the copper source, the ligand (if used), and finally the sodium ascorbate. The solution should turn a light yellow.

-

Initiate Reaction: Add the click cocktail to the protein/alkyne mixture to initiate the reaction. Final concentrations are typically 1-2 mM for copper and 5 mM for sodium ascorbate.

-

Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Monitor progress by LC-MS or SDS-PAGE if possible.[18]

-

Purification: Once the reaction is complete, purify the final conjugate from excess reagents and catalyst using SEC, dialysis, or other appropriate chromatography methods.[19]

References

- 1. This compound, CAS 1402411-88-4 | AxisPharm [axispharm.com]

- 2. Azido-PEG-succinimidyl carbonate | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. amsbio.com [amsbio.com]

- 5. Azide | BroadPharm [broadpharm.com]

- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 8. tebubio.com [tebubio.com]

- 10. Azido-PEG5-succinimidyl carbonate_1402411-88-4_新研博美 [xinyanbm.com]

- 11. benchchem.com [benchchem.com]

- 12. Azido-PEG3-succinimidyl carbonate, 2110448-98-9 | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 17. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

A Technical Guide to Azido-PEG5-Succinimidyl Carbonate (CAS: 1402411-88-4) for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-succinimidyl carbonate is a heterobifunctional linker molecule integral to the advancement of bioconjugation and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental considerations for its use. The molecule incorporates a terminal azide group for bioorthogonal "click chemistry," a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a succinimidyl carbonate reactive group for efficient conjugation to primary amines.[1][2][3]

Core Chemical Properties

This compound is a versatile chemical tool designed for the precise and efficient linkage of molecules. Its structure allows for a two-step, orthogonal conjugation strategy, making it a valuable reagent in the construction of complex biomolecular architectures.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1402411-88-4 | [4] |

| Molecular Formula | C₁₇H₂₈N₄O₁₀ | [2][4] |

| Molecular Weight | 448.43 g/mol | [1][4] |

| Purity | Typically ≥95% | [1][3] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | |

| Storage Conditions | -20°C in a dry, inert atmosphere |

Key Functional Groups and Their Reactivity

The utility of this compound stems from its two distinct reactive moieties, enabling sequential and specific bioconjugation reactions.

Azide Group for Click Chemistry

The terminal azide (N₃) group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[5][6] This allows for the covalent attachment of the linker to molecules containing a compatible alkyne functional group. Two primary forms of azide-alkyne cycloaddition are commonly employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between a terminal alkyne and the azide group in the presence of a copper(I) catalyst.[4][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with the azide group.[4][6]

Succinimidyl Carbonate for Amine Conjugation

The succinimidyl carbonate group is a highly reactive ester that readily couples with primary amines (-NH₂) found in proteins (e.g., the ε-amino group of lysine residues) and other biomolecules.[1][3][7] This reaction, known as aminolysis, results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS).[7] The optimal pH for this reaction is typically between 7.2 and 8.5 to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the succinimidyl ester.

Applications in Drug Development

The unique properties of this compound make it an enabling tool in the development of targeted therapies.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] this compound serves as a versatile linker to connect the target protein ligand to the E3 ligase ligand. The PEG5 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] this compound can be used to link the cytotoxic payload to the antibody. The PEG spacer enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation time in the bloodstream.[]

Experimental Protocols

The following sections provide generalized protocols for the use of this compound. These should be optimized for specific applications.

Protocol for Amine Conjugation (Succinimidyl Carbonate Reaction)

This protocol describes the conjugation of the succinimidyl carbonate group to a primary amine-containing molecule, such as a protein or a synthetic ligand.

Materials:

-

This compound

-

Amine-containing molecule

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Preparation of Amine-Containing Molecule: Dissolve the molecule in the reaction buffer to a concentration of 1-10 mg/mL. If the starting buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using dialysis or a desalting column.

-

Preparation of Reagent Stock Solution: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide group to a terminal alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (from section 4.1)

-

Alkyne-containing molecule

-

Solvent (e.g., DMSO, DMF, water, or mixtures)

-

Copper(II) sulfate (CuSO₄) solution

-

Sodium ascorbate solution

-

Copper ligand (e.g., THPTA or TBTA) solution

Procedure:

-

Dissolution of Reactants: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent.

-

Preparation of "Click Cocktail": In a separate vial, prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.

-

Initiation of Reaction: To the mixture of the azide and alkyne, add the copper ligand solution, followed by the CuSO₄ solution, and finally the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.

-

Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.

-

Purification: Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the construction of complex bioconjugates. Its well-defined reactive ends, combined with the beneficial properties of the PEG spacer, make it an invaluable tool for researchers in drug discovery and development, particularly in the burgeoning fields of ADCs and PROTACs. Careful consideration of reaction conditions and purification strategies is essential to achieve optimal results in the synthesis of these advanced therapeutic modalities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, CAS 1402411-88-4 | AxisPharm [axispharm.com]

- 3. biotium.com [biotium.com]

- 4. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azide | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG5-Succinimidyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-succinimidyl carbonate is a heterobifunctional linker that is instrumental in the field of bioconjugation, offering a versatile tool for the precise assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[1][2] This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in leveraging this powerful linker for their advanced applications.

At its core, this compound is comprised of three key components: an N-hydroxysuccinimide (NHS) carbonate ester for amine conjugation, a terminal azide group for bioorthogonal click chemistry, and a five-unit polyethylene glycol (PEG) spacer.[1] This strategic design enables a sequential and orthogonal conjugation strategy, allowing for the controlled linkage of two different molecules.[1] The PEG spacer enhances aqueous solubility, improves flexibility, and minimizes steric hindrance, contributing to efficient and high-yield conjugations.[1]

Core Mechanism of Action

The utility of this compound lies in its two distinct reactive moieties, which can be addressed in a stepwise fashion.

1. Amine-Reactive Succinimidyl Carbonate:

The succinimidyl carbonate group is a highly reactive NHS ester that efficiently couples with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins and peptides.[1][3] The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] This reaction is most efficient under slightly basic conditions (pH 7.2-8.5).[4][5]

A critical consideration in aqueous environments is the competing hydrolysis of the succinimidyl carbonate group.[3] The rate of hydrolysis increases with pH, which can reduce the efficiency of the desired conjugation reaction.[4]

2. Bioorthogonal Azide Group:

The terminal azide group is a bioorthogonal handle, meaning it is chemically inert to most functional groups found in biological systems.[6] This allows for a highly specific secondary conjugation reaction with a molecule containing a complementary functional group, typically an alkyne, through "click chemistry".[6] This reaction's high specificity and efficiency have made it a cornerstone of modern bioconjugation.[7]

Two primary forms of azide-alkyne click chemistry are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a rapid and high-yielding reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[6][7] It forms a stable 1,4-disubstituted triazole linkage.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole.[7][9] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the reactions involving this compound, providing a basis for experimental design and optimization.

Table 1: Reaction Parameters for Succinimidyl Carbonate Conjugation

| Parameter | Typical Value/Range | Method of Determination |

| Optimal pH Range | 7.2 - 8.5 | pH-dependent reaction kinetics |

| Reaction Time | 30 - 60 minutes (Room Temp) or 2 hours (on ice) | HPLC, Mass Spectrometry |

| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | SDS-PAGE, Mass Spectrometry |

| Hydrolysis Half-life (pH 8) | ~20.4 minutes | UV-Vis Spectroscopy |

Data compiled from multiple sources.[3][4][5][10]

Table 2: Comparative Quantitative Data for Click Chemistry Reactions

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Second-Order Rate Constant | 10¹ - 10⁴ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (DBCO) |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |

| Catalyst Requirement | Copper(I) | None |

| Typical Reaction Time | Minutes to a few hours | Several hours to overnight |

| Side Reactions | Potential for ROS generation, damaging biomolecules | Some strained alkynes may react with thiols |

This table provides a comparative overview; actual values can vary based on specific reactants and conditions.[2][7]

Experimental Protocols

The following protocols provide a general framework for a two-step conjugation using this compound. Optimization for specific molecules is recommended.

Protocol 1: Modification of a Protein with this compound

This protocol details the initial reaction to attach the linker to a primary amine-containing protein.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[3]

-

Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[3]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[3]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[4]

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against the desired buffer for the next step.

-

Characterization: Confirm the incorporation of the azide-PEG linker via techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

Protocol 2: Click Chemistry Conjugation of the Azide-Modified Protein

This protocol describes the second step, where an alkyne-containing molecule is conjugated to the azide-modified protein. Both CuAAC and SPAAC protocols are provided.

2a. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-modified protein (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification materials (e.g., SEC column)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and THPTA.

-

Reaction Setup: In a reaction vessel, combine the azide-modified protein and the alkyne-containing molecule.

-

Catalyst Addition: Add the copper-chelating ligand, followed by CuSO₄.

-

Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature.

-

Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and excess reagents.

2b. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-modified protein (from Protocol 1)

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification materials (e.g., SEC column)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a reaction vessel, combine the azide-modified protein and the strained alkyne-containing molecule.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific strained alkyne.[]

-

Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove any unreacted strained alkyne.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows associated with this compound.

Caption: Reaction of Succinimidyl Carbonate with a Primary Amine.

Caption: CuAAC and SPAAC Pathways for Azide Conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bioclone.net [bioclone.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purity of Azido-PEG5-Succinimidyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-succinimidyl carbonate is a heterobifunctional linker integral to the fields of bioconjugation, proteomics, and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal azide for "click" chemistry and an N-hydroxysuccinimide (NHS) carbonate for amine conjugation, allows for the precise and efficient linkage of disparate molecules. The polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate. This guide provides a detailed overview of the synthetic pathway to this compound, comprehensive purification protocols, and methods for assessing its purity.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the desymmetrization of a commercially available symmetrical PEG diol. This strategy involves the selective modification of one hydroxyl group, followed by the conversion of the second hydroxyl group to the desired reactive moiety.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Mono-p-toluenesulfonyl-pentaethylene glycol (TsO-PEG5-OH)

This initial step selectively protects one of the two hydroxyl groups of pentaethylene glycol.

-

Materials:

-

Pentaethylene glycol (HO-PEG5-OH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve pentaethylene glycol (1 equivalent) in a mixture of anhydrous DCM and pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, TsO-PEG5-OH.

-

Purify the product by silica gel chromatography.

-

Step 2: Synthesis of 1-Azido-3,6,9,12-tetraoxapentan-15-ol (N3-PEG5-OH)

The tosyl group is an excellent leaving group and is displaced by an azide nucleophile.

-

Materials:

-

TsO-PEG5-OH (from Step 1)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

-

Procedure:

-

Dissolve the purified TsO-PEG5-OH (1 equivalent) in anhydrous DMF.

-

Add an excess of sodium azide (e.g., 3 equivalents) to the solution.

-

Heat the reaction mixture to 60-80°C and stir until the reaction is complete (monitor by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent like DCM or ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give N3-PEG5-OH.

-

Further purification can be achieved through silica gel chromatography.

-

Step 3: Synthesis of this compound

The terminal hydroxyl group of N3-PEG5-OH is activated with N,N'-Disuccinimidyl Carbonate (DSC) to form the amine-reactive NHS carbonate.

-

Materials:

-

N3-PEG5-OH (from Step 2)

-

N,N'-Disuccinimidyl Carbonate (DSC)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve N3-PEG5-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add N,N'-Disuccinimidyl Carbonate (1.5 equivalents) and anhydrous pyridine (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, the mixture can be concentrated under reduced pressure.

-

The crude product is then purified, typically by silica gel chromatography, to yield the final this compound.

-

Purification and Purity Assessment

Rigorous purification and characterization are essential to ensure the quality and reactivity of the final product. Commercial suppliers typically offer this compound with a purity of >95%.

Purification Workflow

The purification strategy involves removing unreacted starting materials, reagents, and byproducts from each synthetic step.

Caption: General purification workflow for synthetic intermediates and the final product.

Purity Data and Characterization

The purity and identity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

| Parameter | Method | Typical Specification |

| Purity | HPLC (High-Performance Liquid Chromatography) | ≥ 95% |

| Identity | ¹H NMR (Proton Nuclear Magnetic Resonance) | Conforms to structure |

| Identity | ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Conforms to structure |

| Molecular Weight | Mass Spectrometry (MS) | Conforms to expected mass (448.43 g/mol ) |

Table 1: Summary of Quantitative Data for Purity Assessment.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the final product. Reversed-phase HPLC (RP-HPLC) is commonly employed.

-

Principle: RP-HPLC separates molecules based on their hydrophobicity. The addition of the PEG linker imparts a degree of hydrophilicity.

-

Typical Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at 214 nm or 280 nm.

-

-

Data Analysis: The purity is determined by integrating the peak area of the product and expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the synthesized molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: The spectrum will show characteristic peaks for the ethylene glycol repeating units (around 3.64 ppm), the methylene group adjacent to the azide (around 3.39 ppm), and the protons of the succinimidyl group.

-

¹³C NMR: This technique provides information on the carbon skeleton and confirms the presence of the carbonyl carbon in the succinimidyl carbonate group and the carbons of the PEG backbone.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are compared with the expected structure to confirm identity.

Storage and Handling

This compound is sensitive to moisture due to the reactive NHS ester.

-

Storage: Store at –20°C in a dry, inert environment, and protect from light.

-

Handling: To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening. Prepare solutions in anhydrous, amine-free solvents like DMSO or DMF immediately before use. Do not prepare stock solutions in aqueous buffers for long-term storage, as the NHS-ester moiety readily hydrolyzes.

Conclusion

The synthesis of this compound is a well-defined process that provides a versatile and valuable tool for researchers in drug development and bioconjugation. Careful execution of the synthetic and purification steps, coupled with rigorous analytical characterization, is crucial to ensure the high purity and reactivity required for its intended applications. This guide provides the foundational knowledge and protocols to enable scientists to successfully synthesize and characterize this important heterobifunctional linker

A Technical Guide to Azido-PEG5-Succinimidyl Carbonate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-succinimidyl carbonate is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring a terminal azide group and an N-hydroxysuccinimide (NHS) carbonate ester, allows for the sequential and specific conjugation of two different molecules. The polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a visual representation of the conjugation workflow.

Core Properties and Chemical Structure

This compound is characterized by a five-unit PEG chain, which imparts hydrophilicity and flexibility to the molecule. One terminus is functionalized with an azide group, enabling covalent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." The other end features an NHS carbonate ester, a highly reactive group that readily forms stable carbamate linkages with primary amines on proteins, peptides, and other biomolecules.

| Property | Value | Source(s) |

| Chemical Formula | C17H28N4O10 | [1][2][3] |

| Molecular Weight | 448.43 g/mol | [1][2][4] |

| CAS Number | 1402411-88-4 | [1][2][3] |

| Purity | ≥95% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and water | [1][2] |

| Storage | -20°C, protected from moisture | [2] |

Experimental Protocols

The utility of this compound lies in its ability to facilitate a two-step conjugation process. The following protocols outline the general procedures for amine conjugation and subsequent click chemistry.

Protocol 1: Amine Conjugation via NHS Carbonate Ester

This protocol describes the labeling of a protein with this compound.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS)[1][3]

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4)[2]

-

Purification system (e.g., size-exclusion chromatography/desalting column)[1]

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.[2][3] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[2]

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-labeled protein (from Protocol 1) to an alkyne-containing molecule.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 500 mM in water, prepared fresh)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reactant Preparation: In a microcentrifuge tube, combine the azide-labeled protein with a 2- to 5-fold molar excess of the alkyne-containing molecule.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution at a 1:5 molar ratio.

-

Reaction Setup: Add the catalyst premix to the protein solution to a final copper concentration of 0.5-1 mM.

-

Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Purification: Purify the final conjugate to remove excess reagents and catalyst using size-exclusion chromatography or dialysis.

Experimental Workflow Visualization

The following diagram illustrates the sequential conjugation process using this compound.

Caption: Sequential bioconjugation workflow using this compound.

Conclusion

This compound is a versatile and powerful tool for creating well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, stepwise approach to linking molecules, while the PEG spacer provides beneficial physicochemical properties. The protocols and workflow described in this guide offer a foundation for researchers to successfully employ this reagent in a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.

References

Navigating the Reactive Landscape: A Technical Guide to the Solubility and Stability of Azido-PEG5-succinimidyl carbonate

For Immediate Release

San Diego, CA – December 16, 2025 – In the intricate world of bioconjugation and drug delivery, the performance of crosslinking reagents is paramount. This technical guide offers a comprehensive overview of the solubility and stability of Azido-PEG5-succinimidyl carbonate, a heterobifunctional linker critical for the development of advanced therapeutics and diagnostics. Designed for researchers, scientists, and drug development professionals, this document provides in-depth data, detailed experimental protocols, and visual workflows to ensure the successful application of this versatile molecule.

Core Chemical Properties

This compound is a chemical tool featuring an azide (N₃) group and an N-hydroxysuccinimidyl (NHS) carbonate ester, separated by a five-unit polyethylene glycol (PEG) spacer.[1][2] This unique architecture allows for a two-step, orthogonal conjugation strategy. The azide group participates in highly selective "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the NHS ester reacts efficiently with primary amines on biomolecules to form stable carbamate linkages.[1]

The inclusion of the hydrophilic PEG5 spacer is a key design feature, enhancing the aqueous solubility of the molecule and any subsequent conjugate.[1][3] This property is crucial for reactions conducted in biological buffers and for improving the pharmacokinetic profile of PEGylated therapeutics.

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in bioconjugation protocols. The presence of the PEG5 chain significantly enhances its solubility in aqueous solutions compared to non-PEGylated linkers.

Qualitative Solubility:

-

Aqueous Buffers: The compound exhibits good solubility in common aqueous buffers (e.g., phosphate-buffered saline, borate buffer) used for bioconjugation.[1]

-

Organic Solvents: It is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][4] These solvents are often used to prepare concentrated stock solutions.

Quantitative Solubility Data:

While specific quantitative solubility data for this compound is not extensively published, the table below provides a general guideline based on the properties of similar PEGylated compounds. Researchers are strongly encouraged to determine the solubility for their specific application and buffer systems.

| Solvent System | Expected Solubility | Notes |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Moderately to Highly Soluble | The hydrophilic PEG5 chain is the primary contributor to aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble (e.g., ≥10 mM) | Recommended for preparing high-concentration stock solutions. Ensure the use of anhydrous DMSO to preserve the NHS ester.[4] |

| Dimethylformamide (DMF) | Highly Soluble | An alternative to DMSO for stock solution preparation. Anhydrous conditions are critical.[4] |

| Ethanol/Methanol | Low to Moderate | Solubility is generally lower in protic organic solvents compared to polar aprotic solvents. |

Stability Profile

The stability of this compound is primarily dictated by two key features: the reactivity of the succinimidyl carbonate ester and the inherent stability of the azide group.

3.1 Hydrolysis of the Succinimidyl Carbonate Ester:

The NHS ester is susceptible to hydrolysis in aqueous environments, a competing reaction to the desired aminolysis (reaction with amines). The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[5] For optimal conjugation efficiency, it is crucial to work with an awareness of this degradation pathway.

Quantitative Stability Data:

| Compound | pH | Temperature | Half-life (t½) |

| PEG-Succinimidyl Carbonate (PEG-SC) | 8.0 | 25°C | 20.4 minutes |

This data is for a related methoxy-PEG5-succinimidyl carbonate and should be used as an estimate.[5]

3.2 Stability of the Azide Group:

The azide functionality is known for its high stability under a wide range of reaction conditions, which is a key advantage of its use in click chemistry.[6] However, certain conditions should be avoided:

-

Strong Acids: Can lead to the formation of hydrazoic acid, which is volatile and explosive.

-

Reducing Agents: Can reduce the azide to an amine.

-

Certain Metals: Contact with heavy metals should be avoided to prevent the formation of unstable metal azides.

-

Elevated Temperatures: Prolonged exposure to high temperatures can lead to decomposition.

Storage Recommendations:

To ensure the long-term integrity of this compound, it should be stored at –20°C , protected from moisture and light.[1] It is advisable to equilibrate the vial to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

4.1 Protocol for Determining Equilibrium Solubility (Shake-Flask Method):

This protocol outlines a standard procedure to determine the equilibrium solubility of the compound in a specific buffer.

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility under the tested conditions.

4.2 Protocol for Assessing Stability (Hydrolysis Rate by HPLC):

This protocol describes how to monitor the hydrolysis of the succinimidyl carbonate ester over time.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

-

Initiation of Hydrolysis: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS at various pH values) at a known final concentration and temperature (e.g., 25°C).

-

Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching (Optional but Recommended): Immediately quench the hydrolysis by adding the aliquot to a solution that lowers the pH (e.g., a phosphate or acetate buffer at pH 4-5) to stabilize the remaining NHS ester.

-

HPLC Analysis: Analyze each time-point sample by reverse-phase HPLC, monitoring the disappearance of the peak corresponding to the intact this compound.

-

Data Analysis: Plot the percentage of the remaining intact compound against time. The data can be fitted to a first-order decay model to calculate the hydrolysis half-life (t½).

Visualizing Key Processes

To further aid in the understanding of the chemical behavior and experimental design related to this compound, the following diagrams are provided.

This in-depth guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound. By understanding its solubility and stability, researchers can optimize their conjugation strategies, leading to more robust and reproducible results in their drug development and research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creativepegworks.com [creativepegworks.com]

- 6. benchchem.com [benchchem.com]

Safeguarding Your Research: A Technical Guide to the Safe Handling of Azido-PEG5-Succinimidyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and GHS Classification

Based on the available data for analogous compounds like Azido-PEG6-NHS ester, Azido-PEG5-succinimidyl carbonate should be handled as a substance with the following potential hazards[1]:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

It is imperative to handle this compound with care in a controlled laboratory setting.

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, the following personal protective equipment (PPE) and engineering controls are mandatory:

| Control | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield to protect against splashes. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated. |

| Respiratory Protection | If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.[3] |

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability of this compound and prevent hazardous situations.

| Parameter | Recommendation |

| Storage Temperature | Store at –20 °C.[2] |

| Storage Conditions | Keep in a tightly sealed container, protected from light and moisture.[2] Store in a dry environment. |

| Handling | Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for reconstitution. Avoid contact with strong oxidizing agents. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

Spill and Waste Management

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite. Collect the absorbed material into a sealed container for proper chemical waste disposal. Do not allow the material to enter drains or waterways. Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

Introduction to bioconjugation using PEG linkers

An In-depth Technical Guide to Bioconjugation Using PEG Linkers

Introduction to PEGylation

Bioconjugation is the chemical strategy of linking two or more molecules, where at least one is a biomolecule, to form a single, functional hybrid. A cornerstone of this field is PEGylation , the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, small drugs, or nanoparticles.[1][2] PEG is a biocompatible, non-toxic, and hydrophilic polymer approved by the FDA for use in various formulations.[3][4] The attachment of PEG linkers can dramatically improve the pharmacological and pharmacokinetic properties of therapeutic agents.[3][5]

The primary benefits of using PEG linkers in bioconjugation are rooted in the physicochemical properties of the PEG polymer itself:[4][6]

-

Enhanced Pharmacokinetics : By increasing the hydrodynamic volume of a molecule, PEGylation significantly reduces its renal clearance rate, which prolongs its circulation half-life in the bloodstream.[2][6]

-

Improved Solubility and Stability : The hydrophilic nature of PEG linkers increases the water solubility of hydrophobic molecules, which aids in formulation and improves bioavailability.[2][7] It also protects the conjugated molecule from enzymatic degradation.[6][8]

-

Reduced Immunogenicity : The flexible PEG chain creates a "stealth" shield around the biomolecule, masking its surface epitopes from the host's immune system and reducing the risk of an immune response.[2][4][6]

-

Controlled Drug Release : PEG linkers can be engineered to be stable or cleavable under specific physiological conditions (e.g., low pH or in the presence of certain enzymes), allowing for controlled and targeted drug release.[2][6]

Types of PEG Linkers

PEG linkers are classified based on their architecture, the reactivity of their terminal functional groups, and their stability in biological environments. The choice of linker is a critical design parameter that influences the properties of the final bioconjugate.[6][9]

| Linker Classification | Type | Description | Primary Use Case |

| Architecture | Linear PEG | A single, straight chain of PEG with functional groups at one or both ends.[6] | General-purpose protein conjugation, improving solubility and half-life.[9] |

| Branched PEG | Multiple PEG arms extending from a central core, offering a higher hydrodynamic volume.[6][9] | Enhanced molecular shielding, prolonged circulation, and multivalent attachments.[1][9][10] | |

| Y-Shaped PEG | Two linear PEG chains linked to a single point of attachment on the protein.[11] | Reduces potential for loss of bioactivity by providing a less sterically hindered attachment. | |

| Functionality | Homobifunctional | Possesses two identical reactive groups, used for crosslinking similar molecules.[6] | Crosslinking molecules with the same type of functional group. |

| Heterobifunctional | Features two different reactive groups, allowing for sequential and specific conjugation of two distinct molecules.[1][6] | Antibody-Drug Conjugates (ADCs), PROTACs, and other multi-component systems.[5] | |

| Stability | Non-Cleavable | Forms a stable, permanent bond between the conjugated molecules.[6] | Applications requiring high plasma stability where payload release occurs upon degradation of the carrier.[6] |

| Cleavable | Contains a labile bond (e.g., hydrazone, disulfide) that breaks under specific triggers like acidic pH or enzymatic action.[12] | Targeted drug delivery systems requiring controlled release of the payload within the target cell or microenvironment.[6] |

Chemistry of PEGylation: Functional Groups and Reactions

The selection of conjugation chemistry is dictated by the available functional groups on the target biomolecule. Site-specific PEGylation is often preferred to produce homogeneous conjugates and preserve the biological activity of the parent molecule.[3][13]

Commonly Targeted Amino Acid Residues and Functional Groups:

-

Amines (Lysine, N-terminus) : The primary amine on lysine residues and the N-terminal α-amino group are the most frequently targeted sites due to their abundance and high reactivity.[1][13]

-

Thiols (Cysteine) : The sulfhydryl group of cysteine is a highly specific target, as free cysteines are relatively rare in proteins, allowing for precise, site-specific conjugation.[6][14]

-

Carboxylic Acids (Aspartic Acid, Glutamic Acid, C-terminus) : These groups can be targeted for conjugation, though it is a less common approach than amine or thiol chemistry.[1]

-

Hydroxyl Groups (Serine, Threonine, Tyrosine) : While possible, targeting hydroxyl groups is less common due to their lower reactivity compared to amines and thiols.[1]

Below is a summary of common reactive PEG derivatives and their corresponding target groups.

| PEG Functional Group | Target Biomolecule Group | Resulting Bond | Optimal Reaction pH |

| NHS Ester | Primary Amine (-NH₂) | Amide | 7.0 - 8.5[8][15] |

| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | 6.5 - 7.5[6][16] |

| Aldehyde | N-terminal Amine (-NH₂) | Secondary Amine (after reduction) | ~7.0 or below[17] |

| Azide / Alkyne | Alkyne / Azide | Triazole (via Click Chemistry) | Neutral[6] |

| Hydrazide | Aldehyde / Ketone | Hydrazone | Mildly Acidic to Neutral[8] |

The following diagram illustrates the general concept of creating a bioconjugate using a heterobifunctional PEG linker.

Quantitative Impact of PEGylation

The effects of PEGylation can be quantified by measuring changes in a drug's pharmacokinetic parameters, stability, and in vitro activity.

Table: Impact of PEGylation on Drug Half-Life

| Drug | PEGylated Form | Increase in Half-Life | Indication |

| Interferon-α2a | Pegasys® | ~10-fold vs. non-PEGylated form[18] | Hepatitis C |

| Interferon-α2b | PEG-Intron® | ~5-10-fold vs. non-PEGylated form[18] | Hepatitis C |

| Filgrastim (G-CSF) | Neulasta® (Pegfilgrastim) | Significantly extended, allowing for dosing once per chemotherapy cycle vs. daily injections[19] | Neutropenia |

| L-asparaginase | Oncaspar® | Reduces dosing frequency and hypersensitivity reactions[18] | Acute Lymphoblastic Leukemia |

Table: Typical Reaction Conditions for PEGylation

| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) | Notes |

| pH | 7.0 - 9.0[20] | 6.5 - 7.5[20] | pH control is critical to ensure specificity and prevent side reactions like hydrolysis of the linker. |

| Temperature | 4 - 25 °C[20] | 4 - 25 °C | Lower temperatures (4°C) are often used to maintain protein stability.[20] |

| Reaction Time | 30 min - several hours[20] | 1 - 4 hours | Progress should be monitored experimentally to determine the optimal time. |

| PEG:Protein Molar Ratio | 1:1 to 5:1[21] | 1:1 to 5:1 | A lower ratio favors mono-PEGylation, while a higher ratio can lead to multi-PEGylation.[20] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation.

Protocol 1: General PEGylation of a Protein via NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein.

-

Protein Preparation : Dissolve the protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.5-8.5. Ensure the buffer is free of primary amines (e.g., Tris). The protein concentration should be optimized, often in the range of 1-10 mg/mL.[20]

-

PEG Reagent Preparation : Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Conjugation Reaction : Add the activated PEG solution to the protein solution at a desired molar excess (e.g., 3:1 PEG:protein).

-

Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[20] Gentle mixing is recommended.

-

Quenching : Stop the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted PEG-NHS ester.

-

Purification : Remove unreacted PEG and quenching agent from the PEGylated protein using Size-Exclusion Chromatography (SEC) or dialysis.[8][22]

Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is used to assess the purity of the conjugate.[22]

-

Column and Mobile Phase : Use an SEC column appropriate for the molecular weight range of the protein and its conjugate (e.g., TSKgel G3000SWxl). The mobile phase is typically a phosphate buffer containing salt (e.g., 150 mM NaCl) to minimize ionic interactions.[5]

-

Sample Preparation : Dilute the purified conjugate to a suitable concentration in the mobile phase.

-

Analysis : Inject the sample onto the equilibrated SEC-HPLC system. Monitor the elution profile using UV detection at 280 nm.[5]

-

Interpretation : The PEGylated protein will have a larger hydrodynamic radius and thus elute earlier than the unconjugated protein. The peak area can be used to assess purity and quantify the percentage of conjugated product.[2]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is a powerful method for determining the distribution of drug-linker species on an Antibody-Drug Conjugate (ADC).[6]

-

Column and Mobile Phases : Use a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A : High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).

-

Mobile Phase B : Low salt buffer (e.g., sodium phosphate buffer).

-

-

Sample Preparation : Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.[6]

-

HPLC Method :

-

Equilibrate the column with Mobile Phase A.

-

Inject the sample.

-

Elute the bound species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).

-

-

Interpretation : The unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs (DAR1, DAR2, etc.), as the conjugated payload typically increases hydrophobicity. The weighted average of the peak areas is used to calculate the average DAR.[6]

Visualizations of Key Workflows and Concepts

General PEGylation Workflow

The following diagram outlines the standard experimental workflow for producing and analyzing a PEGylated protein.

Mechanism of the PEG "Stealth Effect"

This diagram illustrates how PEGylation enhances the pharmacokinetic profile of a therapeutic protein.

References

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. frontiersin.org [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]

- 8. precisepeg.com [precisepeg.com]

- 9. precisepeg.com [precisepeg.com]

- 10. adcreview.com [adcreview.com]

- 11. researchgate.net [researchgate.net]

- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 19. purepeg.com [purepeg.com]

- 20. benchchem.com [benchchem.com]

- 21. biopharminternational.com [biopharminternational.com]

- 22. benchchem.com [benchchem.com]

A Technical Guide to Core Click Chemistry Reagents for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a transformative methodology in chemical biology, drug discovery, and materials science. Coined by K. Barry Sharpless, it describes a class of reactions that are modular, high-yielding, and stereospecific, and that generate minimal and inoffensive byproducts.[1] This technical guide provides an in-depth overview of the core reagents used in the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles and Reagents

Click chemistry's power lies in its ability to create reliable covalent bonds between two molecular building blocks, even in complex biological environments.[2][3] The most utilized click reactions involve the formation of a stable triazole ring from an azide and an alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving a terminal alkyne and an azide reacting in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole.[4] This reaction is known for its rapid kinetics, often 107 to 108 times faster than the uncatalyzed thermal cycloaddition, and its tolerance to a wide range of functional groups and solvents, including water.[4]

Core Reagents:

-

Azides: Organic azides (R-N3) are stable, high-energy functional groups that are largely inert in biological systems, making them ideal chemical reporters.

-

Terminal Alkynes: Molecules containing a terminal C≡C-H group serve as the other reactive partner.

-

Copper(I) Catalyst: The active catalyst is the Cu(I) ion. It is most commonly generated in situ from a stable and inexpensive Copper(II) salt, such as copper(II) sulfate (CuSO4), and a reducing agent.[5]

-

Reducing Agent: Sodium ascorbate is the most frequently used reducing agent to convert Cu(II) to the catalytically active Cu(I) state and to prevent oxidative homocoupling of the alkyne.[6][7]

-

Accelerating Ligands: To stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase reaction efficiency, various ligands are employed. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common examples, with THPTA being favored for its water solubility in bioconjugation applications.[8][9] Other ligands like BTTAA and BTTES have also been shown to significantly accelerate the reaction.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed by Carolyn Bertozzi, SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst.[10] This "copper-free" click chemistry utilizes a strained cyclooctyne, where the ring strain provides the driving force to lower the activation energy for the cycloaddition with an azide.[3] This biocompatibility makes SPAAC the preferred method for labeling and tracking biomolecules in living cells and organisms.[10]

Core Reagents:

-

Azides: As with CuAAC, organic azides serve as one of the reactive partners.

-

Strained Cyclooctynes: A variety of cyclooctyne reagents have been developed, each with different kinetics and stability. Common examples include:

-

DBCO (Dibenzocyclooctyne): Widely used due to its high reactivity and stability.[10]

-

BCN (Bicyclononyne): Offers a good balance of reactivity and stability.

-

DIFO (Difluorinated Cyclooctyne): One of the early cyclooctynes developed for SPAAC.

-

Quantitative Data on Reaction Kinetics

The efficiency of a click reaction is often quantified by its second-order rate constant (k). A higher rate constant allows for rapid labeling at low reactant concentrations, which is crucial for biological applications.

Table 1: Second-Order Rate Constants for SPAAC Reagents with Benzyl Azide

| Cyclooctyne Reagent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Key Characteristics |

| DBCO | ~0.1 - 1.0 | High reactivity, widely used, commercially available.[3] |

| BCN | ~0.01 - 0.1 | Good balance of reactivity and stability. |

| DIBO | ~0.3 | High reactivity. |

Note: Reaction rates are influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.

Table 2: Comparison of CuAAC Catalyst Systems

| Ligand | Relative Reaction Rate | Key Features |

| None | Baseline | Prone to catalyst disproportionation and oxidative side reactions. |

| TBTA | Moderate Acceleration | One of the first widely used ligands; limited solubility in aqueous solutions.[9] |

| THPTA | Good Acceleration | Water-soluble, making it ideal for bioconjugation.[8] Protects biomolecules from reactive oxygen species.[8] |

| BTTAA | High Acceleration | Shows higher activity in accelerating CuAAC compared to THPTA and TBTA in some systems.[9] |

| BTTES | High Acceleration | Provides a good balance between reactivity and solubility for rapid labeling in living systems.[9] |

Note: The observed rate enhancement depends on the specific substrates, solvent, and ligand-to-copper ratio.

Experimental Protocols

The following are generalized protocols for common applications of CuAAC and SPAAC. Researchers should optimize concentrations, incubation times, and purification methods for their specific system.

Protocol for Protein Bioconjugation via CuAAC

This protocol describes the conjugation of an azide-modified small molecule to an alkyne-functionalized protein.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Azide-modified molecule (e.g., a fluorescent dye or drug) stock solution in DMSO.

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water).

-

THPTA ligand stock solution (e.g., 50 mM in water).

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

-

Aminoguanidine stock solution (optional, to scavenge reactive byproducts, e.g., 100 mM in water).[8]

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration in buffer. A typical final concentration might be 25-50 µM.[11]

-

Add the azide-modified molecule from the stock solution. A 2 to 10-fold molar excess over the protein is common.[12]

-

Prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions. A 1:5 molar ratio of Cu:ligand is often used.[11]

-

Add the Cu/THPTA premix to the reaction tube. Final concentrations are typically in the range of 50-250 µM for copper.[11]

-

(Optional) Add aminoguanidine to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 times the copper concentration.[12]

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purify the resulting protein conjugate using a suitable method like size-exclusion chromatography to remove excess reagents.

Protocol for Live Cell Labeling via SPAAC

This protocol details a two-step method for labeling cell surface glycans.

Materials:

-

Live cells in culture.

-

Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz) for metabolic labeling.

-

DBCO-functionalized fluorescent dye (e.g., AF488-DBCO).

-

Cell culture medium and serum.

-

Phosphate-Buffered Saline (PBS).

-

Live cell imaging buffer.

Methodology:

-

Metabolic Labeling:

-

SPAAC Reaction:

-

Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unincorporated azide sugar.[13]

-

Prepare a solution of the DBCO-fluorophore in serum-free medium or live cell imaging buffer at the desired final concentration (typically 10-20 µM).[13]

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[13]

-

Remove the labeling solution and wash the cells three times with PBS or imaging buffer to remove any unbound dye.

-

The cells are now fluorescently labeled and ready for imaging.

-

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the core mechanisms and experimental logic of click chemistry reactions.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Caption: General experimental workflow for creating a bioconjugate using click chemistry.

Conclusion